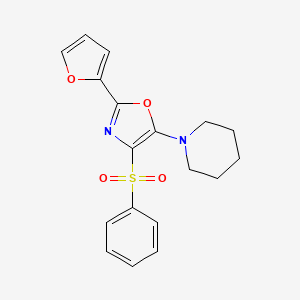

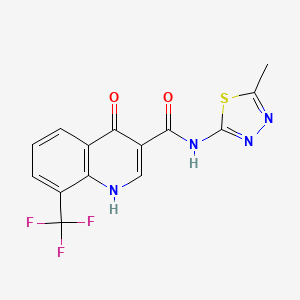

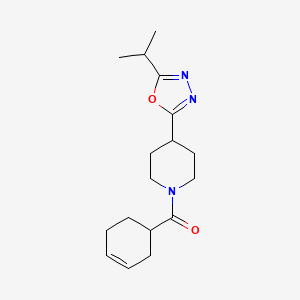

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, also known as EMOX, is an organic compound that is commonly used in scientific research. It is a versatile compound that can be used in a variety of different applications, including synthesis, research applications, and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Agent Development

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate: has been explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines, such as MCF-7, which is a breast cancer cell line . The compound’s ability to inhibit estrogen receptors suggests its utility in breast cancer treatment, potentially offering a new avenue for therapeutic intervention.

UV Filters in Cosmetic Applications

The structural analogs of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate have been investigated as UV filters for cosmetic applications . These compounds can absorb, reflect, and scatter ultraviolet radiation, thereby reducing the risk of skin disorders caused by UV exposure. The pursuit of new UV filters is crucial for advancing sunscreen technology and ensuring effective and safe sun protection options.

Biological Activity of Indole Derivatives

Indole derivatives, which share a similar methoxyphenyl group with Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate , have a wide range of biological activities . These activities include antiviral, anti-inflammatory, and antimicrobial effects, making them valuable in pharmaceutical research for developing new therapeutic agents.

Enzyme Inhibition for Diabetes Management

Compounds structurally related to Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate have shown promise as enzyme inhibitors . Specifically, they have demonstrated α-glucosidase inhibition activity, which is significant in the management of diabetes. Such inhibitors can slow down carbohydrate digestion and glucose absorption, helping to control blood sugar levels.

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of hybrid compounds, combining features of chalcone and salicylate . These hybrids have been synthesized using a linker mode approach and have shown potential for various biological activities, including anticancer properties.

Catalysis in Organic Synthesis

Derivatives of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate have been applied in catalysis for organic synthesis . The use of these compounds in catalytic protocols allows for the synthesis of organic compounds with a more sustainable perspective, contributing to greener chemistry practices.

Propiedades

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCFMWWPODIDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)

![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)

![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)

![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)

![4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2567779.png)

![4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2567783.png)